N-(4-fluorobenzyl)-2,2-dimethylhydrazine-1-carbothioamide
Description
Properties
IUPAC Name |
1-(dimethylamino)-3-[(4-fluorophenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3S/c1-14(2)13-10(15)12-7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRWDNIAEMTOKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=S)NCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2,2-dimethylhydrazine-1-carbothioamide typically involves the reaction of 4-fluorobenzylamine with 2,2-dimethylhydrazine-1-carbothioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Key Observations from Analogous Compounds
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Z-configuration stability : In , the azomethine (C=N) bond adopts a Z-configuration , stabilized by intramolecular N–H⋯O hydrogen bonds.
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Solid-state planarity : Near-planar molecular geometry is observed in the solid state, with deviations due to hydrogen bonding and intermolecular interactions.
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Hydrogen bonding networks : Molecules form dimers via N–H⋯O hydrogen bonds and extended networks through weaker C–H⋯S/F interactions .
Crystal Packing and Interactions
For hydrazine-1-carbothioamide derivatives:
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Intermolecular hydrogen bonds : Amide N–H groups engage in hydrogen bonding with carbonyl or sulfide groups.
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Weak interactions : C–H⋯S (thioamide) and C–H⋯F (fluorobenzyl) bonds contribute to extended 3D networks .
Comparative Analysis
Scientific Research Applications
Biological Activities
Research indicates that N-(4-fluorobenzyl)-2,2-dimethylhydrazine-1-carbothioamide exhibits a range of biological activities:
Anticancer Activity
Several studies have demonstrated that hydrazine derivatives can inhibit cancer cell proliferation. The compound shows promise in targeting specific pathways involved in tumor growth, such as:
- PI3K/Akt/mTOR Pathway: Inhibition of this pathway has been linked to reduced tumor survival and increased apoptosis in cancer cells .
- Cell Cycle Arrest: Compounds similar to this compound have shown efficacy in inducing cell cycle arrest, particularly in breast cancer cell lines (MCF-7) with IC50 values indicating potent activity .
Antimicrobial Properties
The compound has also exhibited antimicrobial effects against various pathogens:
- Bacterial Activity: It has shown effectiveness against Staphylococcus aureus and Escherichia coli.
- Fungal Activity: Antifungal properties have been noted against Candida albicans, suggesting its potential as an antifungal agent .
Urease Inhibition
This compound has been identified as a urease inhibitor, which could be beneficial in treating infections caused by urease-producing bacteria . This property is crucial for developing new treatments for conditions like urinary tract infections.
Case Study: Anticancer Efficacy
A study focused on a series of hydrazine derivatives, including this compound, reported significant anticancer activity against various cell lines. The findings indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively .
Case Study: Antimicrobial Testing
In vitro assays demonstrated that the compound exhibited moderate to strong antimicrobial activity against both bacterial and fungal strains. This broad-spectrum activity suggests potential applications in developing new antimicrobial agents .
Data Summary Table
| Activity | Target | Effectiveness (IC50) |
|---|---|---|
| Anticancer | MCF-7 Cell Line | Varies (e.g., 0.73 µM) |
| Antibacterial | Staphylococcus aureus | Moderate |
| Antifungal | Candida albicans | Moderate |
| Urease Inhibition | Urease-producing bacteria | Significant |
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2,2-dimethylhydrazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cell signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences and similarities between N-(4-fluorobenzyl)-2,2-dimethylhydrazine-1-carbothioamide and analogous compounds:
Key Observations:
- Fluorinated vs. Non-Fluorinated Analogs: The 4-fluorobenzyl group in the target compound likely improves metabolic stability compared to non-fluorinated derivatives like H4 () or benzimidazole-based analogs () due to reduced oxidative degradation .
- Thione vs. Thiol Tautomerism: Unlike triazole-thiones (), which exist predominantly in the thione tautomeric form (confirmed by IR absence of νS-H at 2500–2600 cm⁻¹), the target compound’s thioamide group remains static without tautomerism .
Spectral Characteristics
Infrared (IR) and NMR spectral data provide critical insights into functional group behavior:
Analysis:
Biological Activity
N-(4-fluorobenzyl)-2,2-dimethylhydrazine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, emphasizing its role as a potential therapeutic agent.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzyl chloride with 2,2-dimethylhydrazine in the presence of a suitable base. The carbothioamide functional group can be introduced via thioketone or thioacid intermediates. The following reaction scheme outlines the general process:
Inhibitory Effects on Enzymes
Recent studies have shown that derivatives of hydrazine compounds exhibit significant inhibitory activity against various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The biological activity of this compound may be linked to its structural similarities with these derivatives.
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| Rivastigmine (control) | 6.5 | - |
| This compound | TBD | TBD |
Note: TBD indicates that specific values for this compound are yet to be determined.
Anticancer Activity
Research indicates that hydrazine derivatives have shown promise in anticancer applications. For instance, studies involving 1,2-dimethylhydrazine have demonstrated its ability to induce tumor formation in animal models, suggesting a need for further investigation into the mechanisms by which hydrazine derivatives may exert cytotoxic effects on cancer cells.
In a notable case study involving murine models treated with 1,2-dimethylhydrazine:
- Treatment Protocol : Mice received weekly injections of 20 mg/kg body weight.
- Results : Over 80% developed colonic neoplasms within 45 weeks.
This underscores the potential for this compound to exhibit similar effects, necessitating further exploration into its anticancer properties.
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may act through the inhibition of key enzymes involved in metabolic pathways related to cancer cell proliferation and cholinergic signaling.
Case Studies and Research Findings
Several studies have explored the biological activity of hydrazine derivatives:
- Study on Acetylcholinesterase Inhibition :
- Anticancer Studies :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-fluorobenzyl)-2,2-dimethylhydrazine-1-carbothioamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 4-fluorobenzylamine with 2,2-dimethylhydrazine-1-carbothioamide under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like triethylamine. Purity optimization includes recrystallization from ethanol or methanol and monitoring by TLC (Rf ~0.4–0.6 in hexane:ethyl acetate systems) . Column chromatography using silica gel (gradient elution with ethyl acetate/hexane) is recommended for isolating intermediates.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- FT-IR : Key peaks include ~3260 cm⁻¹ (N-H stretch of thioamide), ~1680 cm⁻¹ (C=O amide I band), and ~1180 cm⁻¹ (C=S stretch). The absence of precursor amine peaks confirms reaction completion .
- NMR : ¹H NMR should show a singlet for the dimethyl group (~2.8 ppm), a multiplet for the fluorobenzyl aromatic protons (7.1–7.4 ppm), and a broad peak for the hydrazine NH (~8.5 ppm). ¹³C NMR confirms the thiourea carbon (~180 ppm) .
Q. How can solubility be experimentally determined for this compound in common solvents?
- Methodological Answer : Use the shake-flask method: Saturate solvents (e.g., water, ethanol, DMSO) with the compound at 25°C, filter, and quantify via UV-Vis at λmax (~270–290 nm). Thermodynamic parameters (ΔH, ΔS) can be derived from van’t Hoff plots across 298–338 K .
Advanced Research Questions
Q. How can computational docking studies guide the design of derivatives for anticancer activity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against targets like topoisomerase II or EGFR. Optimize the fluorobenzyl group’s position for π-π stacking and the thiourea moiety for hydrogen bonding. Validate predictions with in vitro cytotoxicity assays (e.g., MTT on HeLa cells) .
Q. What strategies resolve contradictions between predicted and observed biological activity in derivatives?
- Methodological Answer :
- Structural Analysis : Compare XRD crystal structures (e.g., CCDC-1990392) with docking poses to identify conformational mismatches .
- Solubility-Activity Relationships : Use Hansen solubility parameters to assess if poor activity stems from low bioavailability rather than intrinsic efficacy .
Q. How does the fluorobenzyl substituent influence metal coordination chemistry in hydrazinecarbothioamide complexes?
- Methodological Answer : Synthesize Cu(II) or Zn(II) complexes and characterize via ESR, magnetic susceptibility, and single-crystal XRD. The fluorine’s electron-withdrawing effect enhances ligand rigidity, stabilizing square-planar geometries. Compare stability constants with non-fluorinated analogs .
Q. What experimental design minimizes byproducts during multi-step synthesis?
- Methodological Answer : Use flow chemistry for precise control of reaction parameters (e.g., temperature, residence time). For example, automate the coupling of hydrazine intermediates with fluorobenzyl halides using a microreactor, reducing side reactions like oxidation .
Contradiction Analysis & Troubleshooting
Q. Why might FT-IR data show inconsistent C=S stretch intensities across batches?
- Root Cause : Variations in crystallinity or solvent residues.
- Resolution : Anneal samples at 100°C for 2 hours to standardize crystallinity. Use KBr pellets prepared under controlled humidity .
Q. How to address discrepancies between theoretical and experimental solubility values?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
